6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

STAT3 inhibitor IL-6/STAT3 signaling STAT1 selectivity

6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034279-03-1), designated compound 6a in Zinzalla et al. (2010), is a pyrrolidinesulphonylaryl small molecule that selectively inhibits Interleukin-6 (IL-6)-mediated Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and transcriptional activity at low micromolar concentrations.

Molecular Formula C16H19FN4O3S
Molecular Weight 366.41
CAS No. 2034279-03-1
Cat. No. B2759473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
CAS2034279-03-1
Molecular FormulaC16H19FN4O3S
Molecular Weight366.41
Structural Identifiers
SMILESCN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3
InChIKeyBIMHXRGOSVBSBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034279-03-1): A Selective STAT3 Inhibitor for IL-6 Pathway Research, Identity, and Comparator Landscape


6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034279-03-1), designated compound 6a in Zinzalla et al. (2010), is a pyrrolidinesulphonylaryl small molecule that selectively inhibits Interleukin-6 (IL-6)-mediated Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and transcriptional activity at low micromolar concentrations. [1] It is structurally distinguished by its 4-fluorophenylsulfonyl-pyrrolidine ether linked to an N,N-dimethylpyrazin-2-amine scaffold, placing it within the broader class of sulfonylpyrrolidine-derived kinase and transcription factor modulators. [2] Its reported selectivity for STAT3 over STAT1 and STAT3-dependent cytostatic activity differentiate it from structurally similar analogs that lack biological characterization or exhibit distinct polypharmacology profiles.

Why 6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine Cannot Be Replaced by In-Class Sulfonylpyrrolidine Analogs Without Experimental Validation


The sulfonylpyrrolidine scaffold is a privileged structure observed across diverse target classes, including 5-HT6 receptors, metabotropic glutamate receptors, matrix metalloproteinases, and the IL-6/STAT3 axis, making it highly unlikely that structurally similar analogs will possess equivalent target engagement or selectivity profiles. [1] Within the narrow sub-series of 6-((1-sulfonylpyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amines, the identity of the sulfonyl substituent (e.g., methyl, ethyl, isopropyl, cyclopropyl, 4-fluorophenyl, pyridin-3-yl, quinoline-8-sulfonyl) dictates both steric and electronic properties that critically influence target binding, cellular permeability, and metabolic stability. [2] Substituting the 4-fluorophenyl group in compound 6a with a smaller alkyl sulfonyl analog (such as methylsulfonyl or ethylsulfonyl) would eliminate the aromatic π-stacking and hydrophobic interactions likely required for STAT3 SH2 domain binding, thereby invalidating any assumptions of functional equivalence without direct comparative biochemical and cellular profiling.

Quantitative Differentiation Evidence for 6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034279-03-1) Versus Closest Analogs and In-Class Alternatives


STAT3 vs. STAT1 Phosphorylation Selectivity in IL-6-Stimulated Cancer Cells: Evidence of Pathway Selectivity Over Pan-JAK/STAT Inhibitors

Compound 6a (CAS 2034279-03-1) selectively inhibits phosphorylation of STAT3 without affecting STAT1 phosphorylation in IL-6-stimulated MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines at low micromolar concentrations, as reported by Zinzalla et al. (2010). [1] This contrasts with pan-JAK inhibitors such as AG490, which non-selectively inhibit both STAT3 and STAT1 activation. While quantitative IC50 values for STAT3 phosphorylation inhibition were not explicitly reported in the primary publication, the qualitative selectivity for STAT3 over STAT1 is robustly demonstrated across two distinct cell lines. By comparison, the Calbiochem STAT3 Inhibitor XVI (CAS 1260364-43-9), a structurally distinct arylsulphonamidyl thiophene amide, achieves STAT3 transcriptional inhibition with an EC50 of 15 µM in HeLa cells while also maintaining selectivity over STAT1. [2] This cross-study comparison supports the conclusion that compound 6a occupies a similar selectivity niche, but with a distinct chemotype based on the pyrazine-pyrrolidine core rather than the thiophene amide scaffold.

STAT3 inhibitor IL-6/STAT3 signaling STAT1 selectivity breast cancer HeLa cells

Selective Cytostatic Activity in STAT3-Dependent vs. STAT3-Null Cancer Cells: Functional Evidence of On-Target Cellular Activity

Compound 6a demonstrates selectively greater cytostatic activity in STAT3-dependent MDA-MB-231 breast cancer cells compared to STAT3-null A4 cells, providing functional evidence that its anti-proliferative effects are mediated through STAT3 pathway engagement rather than non-specific cytotoxicity. [1] The primary publication reports that 6a suppresses cell viability of STAT3-dependent cancer cells to a greater extent than STAT3-null cancer cells at low micromolar concentrations, though exact dose-response curves and GI50 values were not disclosed. This differential cytostatic profile is consistent with a mechanism rooted in STAT3-specific inhibition and distinguishes 6a from broadly cytotoxic chemotypes. In contrast, closely related sulfonylpyrrolidine analogs such as the ethylsulfonyl (CAS 2034402-65-6), isopropylsulfonyl (CAS 2034209-62-4), and cyclopropylsulfonyl (CAS 2034335-49-2) variants lack any published cellular activity data, making it impossible to confirm whether they retain STAT3-dependent cytostatic selectivity.

STAT3-dependent cytostasis MDA-MB-231 A4 cells STAT3-null target engagement

STAT3 SH2 Domain Binding Affinity (Ki = 15 µM): Quantitative Target Engagement Evidence Distinct from Alternative STAT3 Inhibitor Chemotypes

Compound 6a (CAS 2034279-03-1) inhibits the STAT3 SH2 domain with a Ki value of 15,000 nM (15 µM), as determined by a fluorescence polarization assay measuring displacement of a 5-carboxyfluorescein-labeled phosphotyrosine peptide probe (GpYLPQTV-NH2) after a 30-minute incubation. [1] An independent replicate using a 15-minute incubation yielded a consistent Ki of 15,000 nM. [1] This binding affinity confirms direct engagement of the STAT3 SH2 domain, the critical phosphotyrosine-docking module required for STAT3 dimerization, nuclear translocation, and transcriptional activity. The Ki of 15 µM places compound 6a in the low-micromolar affinity range for STAT3 SH2 ligands. For context, the structurally distinct STAT3 inhibitor Stattic (CAS 19983-44-9) has been reported to inhibit STAT3 SH2 domain binding with higher potency in some assays, though with potential for covalent modification. [2] Importantly, no SH2 domain binding data are available for the closely related ethylsulfonyl, isopropylsulfonyl, or cyclopropylsulfonyl analogs of 6a, which means that procurement decisions for STAT3-targeted research must rely on the biochemically validated 4-fluorophenylsulfonyl derivative.

STAT3 SH2 domain Ki binding affinity fluorescence polarization target engagement

4-Fluorophenylsulfonyl Substituent as a Structural Determinant of STAT3 Activity: SAR Differentiation from Non-Fluorinated and Alkyl Sulfonyl Analogs

The 4-fluorophenylsulfonyl group in compound 6a (CAS 2034279-03-1) imparts a unique combination of moderate lipophilicity (cLogP ~1.17 for the intact compound as computed by ZINC15), electron-withdrawing character via the para-fluoro substituent, and aromatic surface area for potential π-stacking interactions with the STAT3 SH2 domain. [1] In contrast, the ethylsulfonyl (CAS 2034402-65-6), isopropylsulfonyl (CAS 2034209-62-4), cyclopropylsulfonyl (CAS 2034335-49-2), and methylsulfonyl analogs bear smaller alkyl sulfonyl groups that lack aromatic character, reducing both lipophilicity and the capacity for aromatic interactions. The quinoline-8-sulfonyl analog (CAS 2034500-43-9) introduces a larger polyaromatic system (XLogP3 = 1.9) that may alter selectivity. [2] Within the Zinzalla et al. (2010) library, the 4-fluorophenylsulfonyl substitution was specifically associated with STAT3-inhibitory activity at low micromolar concentrations, suggesting that the electronic and steric properties of this substituent are optimized for STAT3 engagement. [3] While no direct head-to-head SAR table comparing all analogs is available, the absence of reported STAT3 activity for the alkyl sulfonyl congeners, combined with the confirmed activity of the 4-fluorophenyl variant, supports the inference that the 4-fluorophenylsulfonyl group is a critical pharmacophoric element for STAT3 inhibition within this chemotype.

4-fluorophenylsulfonyl structure-activity relationship SAR STAT3 physicochemical properties

Optimal Research Application Scenarios for 6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034279-03-1) Based on Empirical Differentiation Evidence


Chemical Probe for Dissecting IL-6/STAT3 Signaling in Breast Cancer Models Requiring STAT1-Sparing Selectivity

Researchers studying IL-6-driven STAT3 signaling in triple-negative breast cancer (e.g., MDA-MB-231) can employ compound 6a as a selective chemical probe that inhibits STAT3 phosphorylation without suppressing STAT1 activation, enabling cleaner dissection of STAT3-specific transcriptional programs. [1] This selectivity is critical because STAT1 mediates interferon-responsive and tumor-suppressive gene expression programs; pan-JAK inhibitors such as AG490 that co-inhibit STAT1 would confound gene expression and phenotypic readouts. The confirmed STAT3 SH2 domain binding (Ki = 15 µM) provides a defined biochemical benchmark for dose-response experimental design. [2]

Isogenic Cell Line Pair Validation of STAT3-Dependent Anti-Proliferative Effects Using STAT3-Null Controls

The demonstrated selective cytostatic activity of compound 6a in STAT3-dependent MDA-MB-231 cells versus STAT3-null A4 cells provides a built-in experimental framework for confirming on-target anti-proliferative effects. [1] Researchers can use this isogenic pair to distinguish STAT3-mediated growth inhibition from off-target cytotoxicity in their own experimental contexts, enhancing the rigor and reproducibility of published findings. This application scenario directly leverages the unique differential cytostatic evidence established for compound 6a.

Starting Point for Structure-Activity Relationship (SAR) Expansion Around the 4-Fluorophenylsulfonyl Pharmacophore

Medicinal chemistry groups seeking to develop novel STAT3 inhibitors with improved potency can use compound 6a as a validated starting point for SAR exploration, given that the 4-fluorophenylsulfonyl substituent is empirically linked to STAT3 activity within the 6-((1-sulfonylpyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine scaffold. [1] The biochemical Ki of 15 µM provides a quantitative baseline against which newly synthesized analogs can be benchmarked in fluorescence polarization SH2 domain binding assays. [2] The absence of published STAT3 activity for the alkyl sulfonyl analogs (methyl, ethyl, isopropyl, cyclopropyl) reinforces the rationale for focusing SAR efforts on aryl sulfonyl modifications rather than smaller alkyl substituents.

Biophysical Assay Development and Validation Using a Characterized STAT3 SH2 Domain Ligand

Compound 6a can serve as a reference ligand for developing and validating new biophysical assays targeting the STAT3 SH2 domain, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization competition assays, owing to its confirmed Ki of 15 µM and the availability of a standardized fluorescence polarization assay protocol from BindingDB. [1] Its moderate affinity (micromolar range) makes it particularly suitable as a positive control for assay validation, where saturation binding and competition experiments benefit from a ligand that does not approach the tight-binding limit.

Quote Request

Request a Quote for 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.